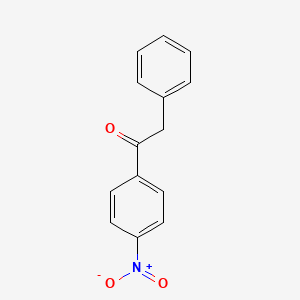

4'-Nitro-2-phenylacetophenone

Description

Significance of Aryl Ketones and Nitroaromatic Systems in Contemporary Organic Chemistry

Aryl ketones and nitroaromatic systems are fundamental building blocks in modern organic chemistry, prized for their versatile reactivity and presence in a vast array of functional molecules.

Aryl Ketones: This class of compounds, characterized by a carbonyl group attached to an aromatic ring and an alkyl group, are crucial intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals. fiveable.me Their structure is a common motif in numerous bioactive compounds and natural products. nih.gov The carbonyl group can be transformed into a variety of other functional groups, for instance, reduction to secondary alcohols or conversion to alkanes, which are valuable steps in creating more complex molecular architectures. fiveable.me The Friedel-Crafts acylation is a classic method for their synthesis, and more modern techniques involve transition-metal-catalyzed cross-coupling reactions. fiveable.meorganic-chemistry.org

Nitroaromatic Systems: Nitroaromatic compounds, which feature a nitro group (–NO2) on an aromatic ring, are indispensable in many industrial applications. numberanalytics.comnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.comwikipedia.org This characteristic makes them key precursors in the production of pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.comnumberanalytics.com A particularly important transformation of nitroaromatics is their reduction to aromatic amines, which are themselves vital starting materials for a wide range of products, including the well-known aniline (B41778). wikipedia.orgnumberanalytics.com The presence of the nitro group can also facilitate certain types of chemical reactions on the aromatic ring, further expanding their synthetic utility. wikipedia.org

The combination of these two functionalities in a single molecule, as seen in 4'-Nitro-2-phenylacetophenone, creates a platform with multiple reactive sites, offering chemists a powerful tool for constructing complex target molecules.

Overview of Structural Features Relevant to Reaction Pathways of this compound

The reactivity of this compound is dictated by the interplay of its three key structural components: the acetophenone (B1666503) core, the para-positioned nitro group on one phenyl ring, and the benzyl (B1604629) group attached to the carbonyl.

Key Structural Features:

Ketone Carbonyl Group: This is a primary site for nucleophilic attack. It can also be reduced to a hydroxyl group or be involved in condensation reactions.

α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (the benzylic position) are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate in many reactions. wikipedia.org

Electron-Withdrawing Nitro Group: The nitro group deactivates the phenyl ring to which it is attached towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org It also enhances the acidity of the α-methylene protons.

Aromatic Rings: Both phenyl rings can potentially undergo various substitution reactions, although the reactivity is heavily influenced by the existing substituents.

These features allow this compound to participate in a variety of reaction pathways, making it a versatile precursor for more complex molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3769-84-4 |

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 1-(4-nitrophenyl)-2-phenylethanone |

| Physical Form | Yellow Solid |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.comchemicalbook.com

Research Trajectories for this compound and its Analogues

Research involving this compound and similar structures primarily focuses on their utility as starting materials for the synthesis of more elaborate, often heterocyclic, compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. mdpi.com

Synthesis of Heterocyclic Compounds: A major research avenue is the use of nitro-substituted aryl ketones to construct nitrogen-containing heterocycles. mdpi.com For example, the ketone and the activated methylene (B1212753) group can react with various reagents to form ring systems. The nitro group itself can be a crucial part of the cyclization strategy or can be chemically modified (e.g., reduced to an amine) to facilitate ring formation. nih.gov The synthesis of complex structures like isoquinolines, quinazolines, and azaindoles often relies on precursors with functionalities similar to those in this compound. mdpi.comnih.gov

Condensation and Cycloaddition Reactions: The acidic α-protons of this compound make it an ideal candidate for base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). Furthermore, related nitro-containing compounds are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. rsc.org

Functional Group Transformations: The nitro group is a versatile functional handle. Its reduction to an amine is a common and important transformation, yielding aminoacetophenone derivatives that are precursors to a wide range of other compounds. wikipedia.org This transformation opens up pathways to amides, sulfonamides, and other nitrogen-containing functionalities, significantly broadening the synthetic scope.

Interactive Data Table: Exemplary Research Applications

| Precursor Type | Reaction Type | Product Class | Potential Significance |

| Nitro-substituted Aryl Ketones | Reductive Cyclization | Nitrogen Heterocycles | Pharmaceutical Scaffolds |

| Acetophenone Derivatives | Claisen-Schmidt Condensation | Chalcones | Biologically Active Intermediates |

| Nitroaromatics | Reduction | Aromatic Amines | Versatile Synthetic Building Blocks |

| Nitroalkenes | [3+2] Cycloaddition | Five-membered Heterocycles | Access to Novel Ring Systems |

This table illustrates the diverse synthetic possibilities originating from compounds with the structural motifs found in this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRIWTMLSQASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446900 | |

| Record name | 4'-NITRO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-84-4 | |

| Record name | 4'-NITRO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 Phenylacetophenone

Influence of the Nitro Group on Molecular Reactivity

The chemical behavior of 4'-Nitro-2-phenylacetophenone is significantly dictated by the presence of the nitro (-NO₂) functional group. This group, one of the most powerful electron-withdrawing groups in organic chemistry, profoundly influences the electron distribution across the molecule, thereby activating it towards specific reaction pathways. numberanalytics.comwikipedia.org

Electron-Withdrawing Effects and Activation of Adjacent Centers

The nitro group exerts its strong electron-withdrawing influence through a combination of negative inductive (-I) and negative resonance (-R) effects. ucalgary.catcichemicals.com The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached phenyl ring through the sigma bond framework (inductive effect). Simultaneously, the nitro group can delocalize the pi-electrons of the aromatic ring onto its own atoms, a resonance effect that further depletes the ring of electron density. youtube.comorganicchemistrytutor.com

This potent electron-withdrawing character has several key consequences for the reactivity of this compound:

Activation of the Aromatic Ring: The reduction in electron density makes the aromatic ring to which the nitro group is attached highly electrophilic. This electronic state facilitates attack by nucleophiles, making the molecule a suitable substrate for reactions like nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com The presence of the nitro group is often a prerequisite for such reactions to occur under reasonable conditions. youtube.comrsc.org

Stabilization of Intermediates: In multi-step reaction mechanisms, the nitro group can stabilize negatively charged intermediates. For instance, during SNAr reactions, it stabilizes the anionic Meisenheimer complex through resonance, lowering the activation energy of the reaction. organicchemistrytutor.comwikipedia.orgnumberanalytics.com

Influence on Adjacent Positions: The electron-withdrawing nature of the nitro group increases the acidity of any C-H bonds alpha (adjacent) to it on an aromatic or aliphatic chain. wikipedia.org It also activates the entire aromatic system for coupling reactions.

Acidity of Alpha-Hydrogens and Nitronate Formation

In this compound, there are two primary sites of notable acidity. The most significant are the alpha-hydrogens located on the methylene (B1212753) (-CH₂-) carbon, which is positioned between the carbonyl group and the unsubstituted phenyl ring.

The acidity of these alpha-hydrogens is a hallmark of carbonyl compounds. pressbooks.pub While typical C-H bonds on sp³-hybridized carbons are very weakly acidic (pKa > 40), the alpha-hydrogens of a ketone have a pKa in the range of 19-21. pressbooks.publibretexts.org This enhanced acidity is due to the stability of the conjugate base, known as an enolate, which is formed upon deprotonation. uomustansiriyah.edu.iq The negative charge on the alpha-carbon is delocalized via resonance onto the highly electronegative oxygen atom of the carbonyl group, which effectively stabilizes the anion. ucalgary.capressbooks.publibretexts.org

Table 1: Approximate pKa Values of Alpha-Hydrogens in Various Carbonyl Compounds

| Compound Type | Functional Group | Approximate pKa |

|---|---|---|

| Aldehyde | R-CHO | 16-18 libretexts.org |

| Ketone | R-CO-R' | 19-21 libretexts.org |

| Ester | R-CO-OR' | 23-25 libretexts.org |

| Alkane | R-CH₃ | ~50 libretexts.org |

Separately, the term "nitronate" refers to the conjugate base formed by the deprotonation of a nitroalkane at the carbon atom bearing the nitro group. wikipedia.orgwikipedia.org These anions are also stabilized by resonance, with the negative charge shared between the alpha-carbon and the oxygen atoms of the nitro group. wikipedia.org While this compound does not have an aliphatic nitro group and therefore does not form a nitronate in this manner, the concept is central to the chemistry of nitro compounds. Nitronates are key intermediates in reactions such as the Henry (nitro-aldol) reaction and the Nef reaction, which converts a nitroalkane into a carbonyl compound. wikipedia.orgwikipedia.org

Nitro Group as a Competent Leaving Group in Organic Transformations

While halides are the most common leaving groups in nucleophilic aromatic substitution, the nitro group can also be displaced by a nucleophile under appropriate conditions. rsc.orgstackexchange.com The ability of the -NO₂ group to function as a leaving group (as the nitrite (B80452) anion, NO₂⁻) is significant in certain organic transformations, particularly in SNAr reactions on highly electron-deficient aromatic rings. stackexchange.com

The displacement of a nitro group has been documented in various reactions. For example, the reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine (B6355638) results in the displacement of a nitro group to yield 2,4-dinitro-1-piperidinobenzene. rsc.org The feasibility of this process depends on the stability of the intermediate formed upon nucleophilic attack and the reaction conditions. rsc.org The high electron-withdrawing power of the remaining groups on the ring facilitates the expulsion of the nitrite anion. stackexchange.com

Nucleophilic Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, owing to the activating nature of the para-nitro group. This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile. wikipedia.org

The mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comwikipedia.org For the reaction to be favorable, the negative charge of this intermediate must be effectively delocalized, a role fulfilled by strong electron-withdrawing groups like -NO₂ positioned ortho or para to the leaving group. organicchemistrytutor.comwikipedia.org

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group. youtube.com

In the case of this compound, an SNAr reaction would most likely involve the displacement of the nitro group itself, as discussed in section 3.1.3, or another leaving group (like a halogen) if it were present on the nitro-substituted ring at an ortho or para position.

Table 2: Common Reagents in SNAr Reactions

| Component | Examples |

|---|---|

| Nucleophiles | Alkoxides (RO⁻), Amines (RNH₂, R₂NH), Thiolates (RS⁻), Hydroxide (OH⁻) numberanalytics.comlibretexts.org |

| Solvents | Dipolar aprotic solvents (DMSO, DMF, Cyrene), Ethers (THF, 2-Me-THF), Alcohols (t-BuOH) acsgcipr.org |

Conjugate Addition Reactions (e.g., Michael Addition)

The Michael addition is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other activated alkene (known as a Michael acceptor). wikipedia.orgadichemistry.commasterorganicchemistry.com

This compound itself is a saturated ketone and therefore cannot act as a Michael acceptor. However, its enolate, formed by deprotonating the acidic alpha-hydrogen (see section 3.1.2), is an excellent carbon nucleophile and can serve as a Michael donor . wikipedia.orgadichemistry.com In this role, the enolate of this compound can react with a variety of Michael acceptors.

The general mechanism involves three steps:

Formation of the nucleophile (the enolate of this compound) using a base. adichemistry.com

Nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.com

Protonation of the resulting intermediate to yield the final 1,4-addition product. masterorganicchemistry.com

While the ketone itself is not the direct participant, its ability to form a reactive nucleophile makes it a relevant precursor for Michael addition reactions. It is also pertinent to note that nitroalkenes (compounds with a -NO₂ group attached to a C=C double bond) are highly effective Michael acceptors due to the powerful electron-withdrawing nature of the nitro group activating the double bond towards nucleophilic attack. masterorganicchemistry.commakingmolecules.comencyclopedia.pub

Table 3: Examples of Michael Donors and Acceptors

| Role | Compound Class | Examples |

|---|---|---|

| Michael Donors | Enolates (from Ketones/Esters) , Malonates, β-Ketoesters, Enamines | Enolate of this compound , Diethyl malonate, Ethyl acetoacetate (B1235776) wikipedia.orgadichemistry.com |

| Michael Acceptors | α,β-Unsaturated Ketones/Aldehydes, α,β-Unsaturated Esters/Nitriles, Nitroalkenes | Methyl vinyl ketone, Acrylonitrile, β-Nitrostyrene adichemistry.commasterorganicchemistry.commakingmolecules.com |

Carbonyl Reactivity and Alpha-Carbonyl Functionalization

The reactivity of this compound is significantly influenced by its two primary functional groups: the carbonyl group and the nitro group. The carbonyl group, a ketone, is inherently electrophilic at the carbonyl carbon, making it susceptible to attack by various nucleophiles in addition reactions. savemyexams.com The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl oxygen. This allows for the formation of enols or enolate anions under acidic or basic conditions, respectively. msu.edulibretexts.org

This enolate formation is a critical step for alpha-carbonyl functionalization. The enolate of this compound can act as a nucleophile, participating in reactions such as alkylation, halogenation, and aldol (B89426) condensations. libretexts.orglibretexts.org In an aldol reaction, for instance, the enolate could react with another aldehyde or ketone, forming a new carbon-carbon bond and leading to a β-hydroxy ketone. libretexts.org The presence of the electron-withdrawing 4'-nitro group can further influence the acidity of the alpha-hydrogens, potentially affecting the rate and regioselectivity of enolate formation compared to unsubstituted 2-phenylacetophenone. ucsb.edu Specifically, in unsymmetrical ketones, the formation of the enolate generally favors the least substituted α-carbon under basic conditions, which would be the methylene (-CH2-) carbon in this compound. ucsb.edu

Reductive Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various reductive transformations, providing pathways to a range of amine-based derivatives.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org For this compound, this conversion yields 4'-Amino-2-phenylacetophenone. This transformation is highly valuable as aromatic amines are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com

A variety of methods can achieve this selective reduction while preserving the ketone functionality. Catalytic hydrogenation using precious metals like palladium, platinum, or nickel is a common approach. nih.gov However, chemoselectivity can be a challenge, as the carbonyl group may also be susceptible to reduction under certain hydrogenation conditions. Alternative reagent systems have been developed to address this. For instance, sodium borohydride (B1222165) (NaBH4), typically a mild reducing agent for aldehydes and ketones, can be enhanced to reduce nitro groups. jsynthchem.com The combination of NaBH4 with a transition metal complex like Ni(PPh3)4 has been shown to effectively reduce nitroaromatics to their corresponding amines at room temperature. jsynthchem.com Another classical method involves the use of sodium sulfide, as demonstrated in the reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol, a process that could be adapted for this compound. orgsyn.org

The table below summarizes various reagent systems applicable for the selective reduction of aromatic nitro compounds.

| Reagent System | Conditions | Selectivity Notes |

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Varies (pressure, temp.) | May also reduce carbonyl group |

| NaBH4 / Ni(PPh3)4 | Room Temperature, EtOH | Chemoselective for the nitro group |

| Sodium Sulfide (Na2S) | Aqueous, Heat | Classical method for nitro reduction |

| B2pin2 / KOtBu | Isopropanol (B130326) | Metal-free, chemoselective reduction nih.govorganic-chemistry.org |

| HSiCl3 / Tertiary Amine | Continuous-flow | Mild, metal-free, and rapid beilstein-journals.org |

Concerns about the cost, toxicity, and removal of residual metals from products have driven the development of metal-free reduction methods for aromatic nitro compounds. researchgate.net These systems offer greener and more sustainable alternatives to traditional metal-catalyzed reactions. rsc.org

One prominent class of metal-free methods utilizes diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B2pin2) and tetrahydroxydiboron (B82485) (B2(OH)4). doi.org For example, the combination of B2pin2 and a base like potassium tert-butoxide (KOtBu) in isopropanol can chemoselectively reduce a variety of nitroarenes to anilines in good to excellent yields, tolerating many other functional groups. nih.govorganic-chemistry.org Another efficient system employs tetrahydroxydiboron as the reductant with 4,4′-bipyridine as an organocatalyst, enabling the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.org This method is notable for its tolerance of sensitive functional groups, including carbonyls, which is directly relevant to the selective reduction of this compound. organic-chemistry.orgorganic-chemistry.org

Hydrosilanes, such as trichlorosilane (B8805176) (HSiCl3), in combination with a tertiary amine, provide another powerful metal-free approach. beilstein-journals.org This system has been successfully implemented under continuous-flow conditions, allowing for the rapid conversion of both aromatic and aliphatic nitro compounds to their corresponding amines with high yields. beilstein-journals.org Organocatalysts that mimic NADH 1,4-dihydropyridine (B1200194) systems, such as phenyl(2-quinolyl)methanol, have also been employed, often in conjunction with a stoichiometric reductant like NaBH4, to facilitate the reduction. nih.govresearchgate.net

Rearrangement Reactions Involving the Acetophenone (B1666503) Moiety

The structural framework of this compound allows for rearrangement reactions, particularly those involving the conversion of the ketone into other functional groups.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgnumberanalytics.com This reaction is initiated by treating the oxime with an acid or other promoting agents. wikipedia.org The first step in this process would be the conversion of the ketone in this compound into its corresponding oxime by reacting it with hydroxylamine (B1172632) (NH2OH). masterorganicchemistry.comacs.org

The resulting this compound oxime can then undergo the Beckmann rearrangement. The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.orgorganic-chemistry.org For the oxime of this compound, two geometric isomers (E and Z) are possible. Depending on which isomer is formed and the reaction conditions, the migrating group could be either the benzyl (B1604629) group (-CH2Ph) or the 4-nitrophenyl group. This would lead to two different possible amide products. The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid, but other reagents such as tosyl chloride, phosphorus pentachloride, and cyanuric chloride can also promote the rearrangement. wikipedia.org The mechanism involves the protonation of the hydroxyl group, its departure as water, and a concerted 1,2-migration of an alkyl or aryl group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. masterorganicchemistry.comorganic-chemistry.org

Radical Reaction Pathways and Their Potential in this compound Chemistry

Radical reactions offer alternative synthetic pathways that are distinct from polar, ionic reactions. numberanalytics.comlibretexts.org For this compound, both the nitroaromatic and acetophenone moieties can potentially participate in radical processes. The photochemistry of α,β-epoxyketones, which are structurally related to ketones, is known to proceed via radical mechanisms involving the opening of the epoxy ring. oup.com Similarly, the nitro group itself can influence photochemical reactions.

While specific radical reactions of this compound are not extensively detailed, general principles of radical chemistry can be applied. For example, photochemical initiation can lead to the formation of radical species. capes.gov.br In the context of related compounds, the irradiation of ketones in the presence of other molecules can initiate radical processes. For instance, the photolysis of 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) generates benzoyl radicals. rsc.org It is conceivable that irradiation of this compound could lead to α-cleavage or other radical pathways.

Furthermore, the nitroaromatic group can participate in single-electron transfer (SET) processes. Radical-radical reactions, while often chain-terminating, can also be productive, chain-propagating pathways, especially in high-temperature environments. osti.gov The hydroxyl radical (•OH), a highly reactive species, is known to react with nitroaromatic compounds, although the rate constant for reaction with the -NO2 group itself is low. utoronto.ca The presence of both a phenyl group and a nitrophenyl group attached to the carbonyl could lead to complex radical chemistry, potentially involving intramolecular interactions or rearrangements.

Applications in Heterocyclic Compound Synthesis

Formation of Nitrogen-Containing Heterocycles from 4'-Nitro-2-phenylacetophenone Precursors

The ketone and activated phenyl rings in this compound provide handles for cyclization reactions to form a variety of nitrogen-containing ring systems.

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For a precursor like this compound, which is a 1,2-dicarbonyl equivalent, a preliminary step would be required to introduce a second carbonyl group at the appropriate position to form the necessary 1,4-dicarbonyl skeleton before cyclization.

While direct syntheses starting from this compound are not prominently documented, related methodologies highlight the feasibility of incorporating the nitrophenyl moiety into pyrrole (B145914) structures. For instance, the reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium (B1175870) acetate (B1210297) demonstrates that nitro-substituted diketones can effectively yield 2,4-diarylpyrroles. wikipedia.org Another relevant approach involves the use of doubly activated cyclopropanes as precursors for 4-nitro- and 4-cyano-dihydropyrroles. researchgate.net This suggests that if this compound were converted into a suitable activated intermediate, it could serve as a starting point for dihydropyrrole synthesis. A new method for synthesizing 4,5-dihydropyrrole derivatives from γ-nitro-nitriles has also been described, which involves the reduction of the nitro group followed by intramolecular cyclization. princeton.edu

The Biginelli reaction is a classic multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. acs.orgsigmaaldrich.commdpi.com Although the standard reaction utilizes an aldehyde, modifications exist. For a ketone like this compound to participate, it would likely need to be either converted to an aldehyde or used in a variant of the reaction that accommodates ketones.

Research on the Biginelli reaction frequently employs 4-nitrobenzaldehyde (B150856) as the aldehyde component, demonstrating the compatibility of the 4-nitrophenyl group within this synthetic scheme. These reactions reliably produce DHPMs with the 4-nitrophenyl substituent at the 4-position of the pyrimidine (B1678525) ring. organic-chemistry.orgresearchgate.net A novel four-component modified Biginelli reaction has been established for synthesizing C-2 functionalized dihydropyrimidines, showcasing the versatility of this reaction type. algoreducation.com

Table 1: Examples of Dihydropyrimidine Synthesis Using 4-Nitrobenzaldehyde

| Product | β-Dicarbonyl Component | Urea/Thiourea (B124793) Component | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | Acetylacetone | Urea | PMO-Py-IL, Solvent-free, 50°C | Excellent | organic-chemistry.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl acetoacetate (B1235776) | Urea | Nano-γ-Al2O3/BF3/Fe3O4, 80°C | High | google.com |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl acetoacetate | Thiourea | Nano-γ-Al2O3/BF3/Fe3O4, 80°C | High | google.com |

| 1-[6-Methyl-4-(4-nitro-phenyl)-2-(N'-phenyl-hydrazino)-1,4-dihydro-pyrimidin-5-yl]-ethanone | Acetylacetone | Thiourea (followed by DMS and Phenylhydrazine) | Four-component reaction | 92% | algoreducation.com |

Triazoles are typically synthesized via [3+2] cycloaddition reactions, often between an azide (B81097) and an alkyne (for 1,2,3-triazoles) or through condensations involving hydrazines (for 1,2,4-triazoles). For a precursor like this compound, this would necessitate its conversion into either an azide or an alkyne derivative, or a suitable precursor for condensation.

A pertinent study demonstrates the synthesis of 1,2,4-triazole (B32235) derivatives starting from the isomeric 4-nitroacetophenone. researchgate.net The synthetic pathway involved epoxidation of the ketone, substitution with 1,2,4-triazole, and subsequent reduction of the nitro group, illustrating a potential multi-step strategy. researchgate.net Another common route to 1,2,3-triazoles involves the cycloaddition of nitroolefins with azides, often mediated by catalysts like p-toluenesulfonic acid (p-TsOH). researchgate.net It is conceivable that this compound could be converted into a corresponding nitroalkene, which could then undergo cycloaddition to furnish a triazole ring.

Benzimidazoles: The synthesis of benzimidazoles commonly proceeds through the condensation of o-phenylenediamines with aldehydes or ketones, often under acidic conditions. derpharmachemica.comjk-sci.com The carbonyl group of this compound makes it a suitable candidate for this reaction. Direct condensation with an o-phenylenediamine (B120857) derivative would be expected to yield a 2,2-disubstituted benzimidazoline, which could subsequently aromatize to the corresponding benzimidazole (B57391). While direct reaction with this compound is not explicitly detailed, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole from 4-nitrobenzaldehyde and o-phenylenediamine is well-established, confirming the compatibility of the nitrophenyl moiety in benzimidazole synthesis. researchgate.net

Isoxazolines: Isoxazolines are readily prepared by the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) hydrochloride. nih.gov This presents a viable two-step pathway starting from this compound. The first step would be a Claisen-Schmidt condensation between this compound and a suitable aldehyde to generate a chalcone (B49325) intermediate. This intermediate would then undergo cyclization with hydroxylamine to form the isoxazoline (B3343090) ring. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is another major route to isoxazolines. eurjchem.comalfa-chemistry.com

Table 2: Representative Synthesis of Isoxazolines from Chalcones

| Chalcone Precursor | Reagent | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 1-Aryl-3-aryl-2-propen-1-one | Hydroxylamine hydrochloride | Base (e.g., NaOH) | 3,5-Diaryl-2-isoxazoline | nih.gov |

| Triphenyl aminobenzaldehyde-derived chalcones | Hydroxylamine hydrochloride | Basic medium | Isoxazoline derivatives | researchgate.net |

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The carbonyl and activated methylene (B1212753) groups of this compound also serve as reactive sites for the synthesis of oxygen and sulfur heterocycles.

Oxygen Heterocycles: The most common synthesis for furans, the Paal-Knorr furan (B31954) synthesis, requires a 1,4-dicarbonyl precursor which undergoes acid-catalyzed cyclization and dehydration. wikipedia.orgorganic-chemistry.org As with pyrrole synthesis, this would require a preliminary step to transform this compound into the requisite 1,4-dicarbonyl compound.

Sulfur Heterocycles: The Gewald aminothiophene synthesis is a powerful one-pot reaction for producing polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.org The reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org this compound is a suitable ketone component for this reaction. The probable mechanism initiates with a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org Another classical method, the Fiesselmann thiophene synthesis, typically involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives, making it less directly applicable to this compound without significant prior functionalization. derpharmachemica.comwikipedia.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4'-Nitro-2-phenylacetophenone, ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

While specific, high-resolution ¹H NMR data for this compound is not detailed in the available search results, the expected spectrum can be predicted based on its structure. The spectrum would feature distinct signals for the methylene (B1212753) protons (-CH2-) and the protons on the two different aromatic rings. The protons on the phenyl ring adjacent to the methylene group would typically appear as a multiplet in the aromatic region. The protons on the 4-nitrophenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Carbon-13 NMR (¹³C NMR) Techniques

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | ~7.2-7.6 |

| ¹H | Aromatic (4-Nitrophenyl) | ~7.8-8.3 |

| ¹H | Methylene (-CH₂) | ~4.3 |

| ¹³C | Carbonyl (C=O) | ~195-198 |

| ¹³C | Aromatic (C-NO₂) | ~147-150 |

| ¹³C | Aromatic (C-H, C-C) | ~123-145 |

| ¹³C | Methylene (-CH₂) | ~45-55 |

Two-Dimensional NMR Methodologies

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic spin systems. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would establish longer-range (2-3 bond) correlations, definitively linking the methylene protons to the carbonyl carbon and the carbons of both aromatic rings. Techniques like ROESY or NOESY could provide through-space correlations, helping to define the molecule's preferred conformation in solution. rsc.org

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by measuring its vibrational modes. msu.edu For this compound, these techniques are particularly useful for confirming the presence of the key carbonyl and nitro groups.

The IR spectrum is expected to show a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing in the range of 1680-1700 cm⁻¹. libretexts.org Another key feature is the absorptions from the nitro (NO₂) group. Aromatic nitro compounds display two distinct stretching vibrations: a strong, asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch in the 1360-1290 cm⁻¹ region. libretexts.org Additional bands corresponding to aromatic C-H and C=C stretching would also be present. vscht.cz

Raman spectroscopy provides complementary information. The nitro group symmetric stretch is typically a strong and easily identifiable band in the Raman spectrum, often observed around 1336 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1680-1700 | IR (Strong) |

| NO₂ (Aromatic) | Asymmetric Stretch | 1550-1475 | IR (Strong) |

| NO₂ (Aromatic) | Symmetric Stretch | 1360-1290 | IR (Medium), Raman (Strong) |

| C=C (Aromatic) | In-ring Stretch | 1600-1400 | IR (Variable) |

| C-H (Aromatic) | Stretch | 3100-3000 | IR (Variable) |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis. rsc.org The molecular formula of this compound is C₁₄H₁₁NO₃, corresponding to a molecular weight of approximately 241.24 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental composition against the calculated exact mass of 241.0739 Da. nih.govrsc.org

Electron impact (EI) ionization typically causes the molecular ion (M⁺˙) to break apart into smaller, characteristic fragments. orgchemboulder.com For this compound, the fragmentation process is predictable. A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. gbiosciences.comlibretexts.org This could lead to two primary fragmentation routes:

Cleavage between the carbonyl carbon and the methylene carbon, potentially forming a 4-nitrobenzoyl cation at m/z 150.

Cleavage between the carbonyl carbon and the phenyl ring, forming a [M-C₆H₅]⁺ fragment at m/z 164.

Further fragmentation could involve the loss of the nitro group (-NO₂) or other small, stable molecules. savemyexams.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org This technique provides precise bond lengths, bond angles, and details about the molecule's conformation and intermolecular interactions.

While crystal structure data for this compound itself was not found, a detailed analysis has been performed on its isomer, 2-(4-nitrophenyl)-1-phenylethanone. nih.gov The study revealed that this isomer crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The determined unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. nih.gov Such an analysis for this compound would similarly reveal its precise solid-state conformation, including the dihedral angles between the phenyl rings and the central keto-bridge, as well as identify any intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.662 |

| b (Å) | 10.790 |

| c (Å) | 7.749 |

| α (°) | 90.0 |

| β (°) | 104.55 |

| γ (°) | 90.0 |

Computational Chemistry Investigations of 4 Nitro 2 Phenylacetophenone

Theoretical Studies on Electronic Structure and Molecular Conformation

Theoretical studies, primarily using DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable molecular conformation and electronic structure of 4'-Nitro-2-phenylacetophenone. tandfonline.comtandfonline.com The optimization of the molecular geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. tandfonline.com A critical aspect of the conformation of 2-phenylacetophenone derivatives is the rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group. researchgate.net For this compound, calculations would focus on the dihedral angles between the planes of the two aromatic rings and the orientation of the nitro group relative to its attached phenyl ring.

The electronic structure is commonly analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net A larger energy gap generally implies higher stability and lower chemical reactivity. scielo.org.za In this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the LUMO energy, impacting the molecule's electronic properties and reactivity. rsc.org Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. tandfonline.comresearchgate.net

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations Note: The following data is illustrative, based on typical results for similar aromatic ketones and nitroaromatic compounds from computational studies.

| Parameter | Predicted Value/Description | Methodological Basis |

| Optimized Geometry | ||

| C-C=O Dihedral Angle | ~20-40° | DFT/B3LYP/6-31G(d,p) |

| Phenyl-Phenyl Dihedral Angle | ~50-70° | DFT/B3LYP/6-31G(d,p) |

| O-N-O Bond Angle | ~125° | DFT/B3LYP/6-31G(d,p) |

| Electronic Properties | ||

| HOMO Energy | ~ -7.0 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -3.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | ~ 4-5 Debye | DFT/B3LYP/6-311++G(d,p) |

| NBO Analysis | ||

| Charge on Carbonyl Carbon | Positive (Electrophilic) | NBO Analysis |

| Charge on Nitro Group Atoms | Negative charge on Oxygens | NBO Analysis |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, providing information on transition states, energy barriers, and reaction pathways that are often difficult to access experimentally. researchgate.netresearchgate.net

To understand how this compound participates in a chemical reaction, such as a nucleophilic addition or a Baeyer-Villiger oxidation, computational chemists model the entire reaction path. researchgate.net This process begins with the geometry optimization of reactants, products, and any intermediates. The most critical point on the reaction pathway is the transition state (TS), which represents the highest energy barrier that must be overcome. researchgate.net

TS structures are located on the potential energy surface as first-order saddle points, which are confirmed by frequency calculations that must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Once a TS is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the path from the transition state downhill to the connected reactant and product, verifying that the correct energy minima are linked. acs.org The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net For complex reactions, multiple competing pathways may exist, and their respective transition state energies can be compared to predict the most likely mechanism. rsc.org

Computational methods can predict the reactivity and selectivity of this compound in various organic transformations. The electronic properties derived from quantum calculations are key to these predictions. acs.org

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecule's surface. tandfonline.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a highly positive potential around the carbonyl carbon, marking it as a primary site for nucleophilic attack, and negative potential around the oxygen atoms of the nitro and carbonyl groups. tandfonline.comtandfonline.com

Molecular Electron Density Theory (MEDT) offers another framework for understanding reactivity, particularly in cycloadditions and electrophilic aromatic substitutions. researchgate.netafricaresearchconnects.comluisrdomingo.com Analysis of Conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), can classify the molecule's behavior. researchgate.netmdpi.com The presence of the strong electron-withdrawing nitro group deactivates the attached phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position, a prediction that can be quantified by calculating the activation energies for ortho, meta, and para attacks. researchgate.netafricaresearchconnects.com Conversely, this deactivation enhances the electrophilicity of the carbonyl group. In reactions involving both phenyl rings, such as hydroxylation, computational models can predict which ring is more likely to react based on subtle electronic differences and steric factors. researchgate.net

Spectroscopic Data Simulations and Correlation with Experimental Observations

A powerful application of computational chemistry is the simulation of various spectra, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental data. tandfonline.comtandfonline.com For this compound, theoretical IR, Raman, and NMR spectra can be calculated and compared with experimental results.

Vibrational spectra (FT-IR and FT-Raman) are simulated by performing a frequency calculation on the optimized molecular geometry. tau.ac.il These calculations yield the harmonic vibrational frequencies and their corresponding intensities. Because theoretical methods often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. scielo.org.za The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C=O stretching, NO₂ asymmetric and symmetric stretching, and C-H bending. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.zatau.ac.il These calculations are performed on the optimized structure, and the resulting absolute shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. tau.ac.il Comparing the calculated NMR spectrum with the experimental one helps in the unambiguous assignment of all proton and carbon signals, which can be particularly useful for complex aromatic regions. researchgate.net

Table 2: Illustrative Correlation of Experimental and Simulated Spectroscopic Data for this compound Note: This table presents hypothetical data based on typical values for the constituent functional groups.

| Spectroscopic Data | Functional Group | Typical Experimental Range | Illustrative Calculated Value (Scaled) |

| FT-IR (cm⁻¹) | Carbonyl (C=O) Stretch | 1680-1700 cm⁻¹ | 1695 cm⁻¹ |

| Nitro (NO₂) Asymmetric Stretch | 1515-1540 cm⁻¹ | 1530 cm⁻¹ | |

| Nitro (NO₂) Symmetric Stretch | 1340-1360 cm⁻¹ | 1355 cm⁻¹ | |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | 195-200 ppm | 197.5 ppm |

| C-NO₂ (ipso-Carbon) | 145-150 ppm | 148.2 ppm | |

| Aromatic Carbons | 120-140 ppm | 123-138 ppm | |

| ¹H NMR (ppm) | Aromatic Protons | 7.4-8.4 ppm | 7.5-8.3 ppm |

| Methylene (B1212753) Protons (-CH₂-) | 4.2-4.5 ppm | 4.35 ppm |

Excited State Theory and Photochemical Reactivity Predictions

The photochemistry of this compound is governed by its behavior in electronically excited states, which can be investigated using time-dependent DFT (TD-DFT) and other advanced computational methods. chemrxiv.org Nitroaromatic compounds are well-known for their complex photochemistry, often characterized by low or negligible fluorescence due to highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). rsc.orgresearchgate.net

Calculations can determine the energies and characteristics of the lowest singlet and triplet excited states. researchgate.net The nature of these states, typically classified as n,π* (involving excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital) or π,π* (involving excitation between π orbitals), dictates the subsequent photochemical pathways. researchgate.net For nitroaromatics, the relative energies of these states are crucial. Twisting of the nitro group in the excited state can promote very fast transitions to triplet states, which are often the reactive species. rsc.org

Computational studies can map the potential energy surfaces of these excited states to identify reaction pathways and conical intersections (CIs), which are points of degeneracy between electronic states that provide ultra-fast, non-radiative decay channels back to the ground state or to photoproducts. researchgate.net Potential photochemical reactions for this compound that could be explored computationally include:

Photoreduction of the nitro group: A common pathway for nitroaromatics, leading to nitroso, hydroxylamino, and amino derivatives.

Norrish-type reactions: The ketone moiety could undergo α-cleavage (Norrish Type I) or hydrogen abstraction (Norrish Type II), although these pathways may compete with processes dominated by the nitro group.

C-N bond cleavage: Excitation can weaken the C-NO₂ bond, potentially leading to its cleavage and the formation of radical species. researchgate.net

Photodimerization: Molecules in the excited state could react with a ground-state molecule to form dimers, a pathway that has been computationally studied for related compounds. topitalianscientists.org

By modeling these pathways, theoretical chemistry can predict the likely photoproducts and provide a detailed mechanistic understanding of the molecule's response to light. uzh.chscispace.com

Q & A

Q. What are the recommended synthetic routes for 4'-Nitro-2-phenylacetophenone, and how can computational tools optimize pathway selection?

- Methodological Answer: Synthetic routes can be designed using databases like PISTACHIO , REAXYS , and BKMS_METABOLIC to predict plausible precursors and reaction feasibility. For example, Friedel-Crafts acylation or nitration of pre-functionalized acetophenone derivatives are common strategies. Computational tools apply heuristic scoring (e.g., template relevance, plausibility thresholds) to prioritize routes with high yields and minimal side products . Cross-validate predictions with small-scale trials to confirm reactivity under varying conditions (e.g., solvent polarity, temperature).

Q. How should researchers handle safety and stability concerns during the synthesis and storage of this compound?

- Methodological Answer: Refer to safety data sheets (SDS) for hazard classification (e.g., irritant, flammability). Store at 0–6°C in airtight containers to prevent degradation . Use fume hoods and personal protective equipment (PPE) during synthesis, especially when handling nitro groups, which may generate toxic byproducts. Monitor stability via periodic HPLC or TLC to detect decomposition, particularly if long-term storage is unavoidable .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Use IR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and ketone (1680–1700 cm⁻¹) functional groups. ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and acetophenone carbonyl (δ 190–210 ppm). Compare experimental data with NIST spectral libraries to validate assignments . For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) or computational simulations (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, reaction enthalpies) for this compound derivatives?

- Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Purify samples via recrystallization (e.g., ethanol/water) and analyze purity via HPLC (>98%). Cross-reference melting points with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to distinguish decomposition from true melting . For reaction enthalpies, replicate conditions from literature and validate using calorimetry or computational methods (e.g., Gaussian software) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer: Nitro groups are meta-directing, but steric effects from the acetophenone moiety may alter reactivity. Use DFT calculations (e.g., VASP, ORCA) to model transition states and predict substitution sites. Experimentally, vary electrophiles (e.g., bromine vs. sulfonation agents) and monitor outcomes via LC-MS. Solvent polarity (e.g., DMF vs. DCM) can also shift selectivity by stabilizing charge intermediates .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer: Byproducts often arise from over-nitration or oxidation. Use controlled stoichiometry (e.g., 1:1 molar ratio of nitrating agent) and low temperatures (−10°C to 0°C) to suppress side reactions. Employ scavengers (e.g., urea for excess HNO₃) or phase-transfer catalysts to enhance selectivity. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

Q. What analytical approaches validate the environmental stability of this compound in degradation studies?

- Methodological Answer: Conduct accelerated degradation studies under UV light, humidity, or oxidative conditions (H₂O₂). Analyze degradation products via GC-MS or HRMS and compare with environmental databases (e.g., EPA DSSTox). Use isotope-labeled analogs (e.g., deuterated standards) to trace transformation pathways and quantify half-lives .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer: Replicate experiments using identical catalysts (e.g., Pd/C, FeCl₃) and reaction conditions (solvent, temperature). Perform kinetic studies (e.g., time-resolved NMR) to compare turnover frequencies. If disparities persist, characterize catalyst morphology (SEM, XRD) and active sites (XPS) to identify batch-to-batch variability .

Q. What methodologies ensure reproducibility in multi-step syntheses of this compound-based compounds?

- Methodological Answer: Document intermediate purification steps (e.g., column chromatography gradients, recrystallization solvents). Use automated platforms (e.g., flow chemistry) to standardize reaction parameters. Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials for peer validation .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.